

1-Chloroisoquinolin-4-ol molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Chloroisoquinolin-4-ol**

Cat. No.: **B1308499**

[Get Quote](#)

An In-depth Technical Guide to **1-Chloroisoquinolin-4-ol**

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies related to **1-Chloroisoquinolin-4-ol**, tailored for researchers, scientists, and professionals in drug development.

Core Compound Data

1-Chloroisoquinolin-4-ol is a heterocyclic compound with the molecular formula C₉H₆CINO. [1][2][3] It belongs to the isoquinoline class of molecules, which are known for their presence in a variety of biologically active natural products and synthetic compounds.[4][5]

Quantitative Data Summary

The key quantitative data for **1-Chloroisoquinolin-4-ol** are summarized in the table below for easy reference.

Property	Value	Source
CAS Number	3336-43-4	[1]
Molecular Formula	C9H6ClNO	[1] [2] [3]
Molecular Weight	179.6 g/mol	[1] [2]
Boiling Point	454.8 °C	[1]
Flash Point	184 °C	[1]

Synthesis and Characterization

The synthesis of **1-Chloroisoquinolin-4-ol** can be achieved through various organic chemistry methodologies. A plausible synthetic route involves the chlorination of a precursor molecule.[\[3\]](#)

Experimental Protocol: Synthesis of **1-Chloroisoquinolin-4-ol**

A potential synthesis method for **1-Chloroisoquinolin-4-ol** starts from 4-hydroxy-2H-isoquinolin-1-one.[\[3\]](#) The following protocol is based on a reported synthesis with similar compounds.

Materials:

- 4-hydroxy-2H-isoquinolin-1-one
- Trichlorophosphate (Phosphorus oxychloride)
- Triethylamine
- Anhydrous solvent (e.g., Dichloromethane)
- Ice
- Saturated sodium bicarbonate solution
- Brine

- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- In a round-bottom flask, dissolve 4-hydroxy-2H-isoquinolin-1-one in a suitable anhydrous solvent.
- Add triethylamine to the mixture.
- Slowly add trichlorophosphate to the reaction mixture under controlled temperature conditions (e.g., an ice bath).
- After the addition is complete, reflux the mixture for several hours (e.g., 5 hours).[\[3\]](#)
- Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature and carefully quench it by pouring it over ice.
- Neutralize the mixture with a saturated solution of sodium bicarbonate.
- Extract the aqueous layer multiple times with an organic solvent like dichloromethane.
- Combine the organic extracts and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
- The crude product can be purified using column chromatography on silica gel.

Experimental Protocol: Analytical Characterization

To confirm the identity and purity of the synthesized **1-Chloroisoquinolin-4-ol**, several analytical techniques can be employed.[\[6\]](#)

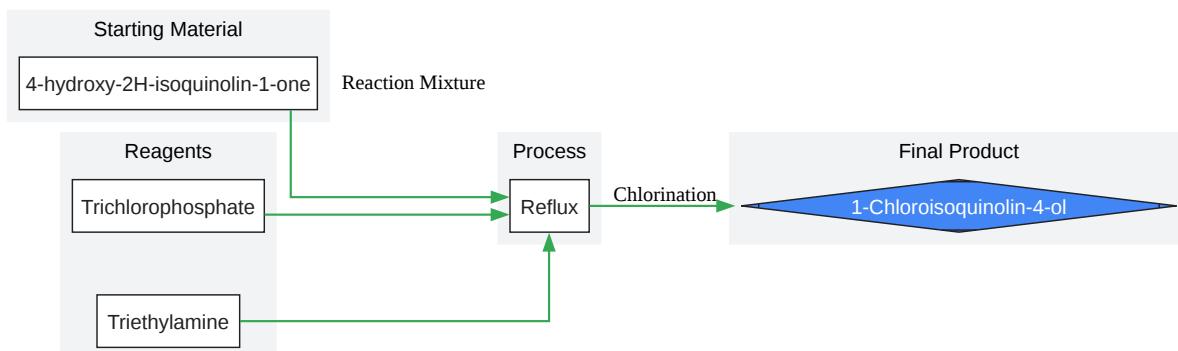
Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **1H-NMR:** The proton NMR spectrum would display characteristic signals for the aromatic protons and the hydroxyl group, providing information about the proton environment in the molecule.[6]
- **13C-NMR:** The carbon-13 NMR spectrum would confirm the carbon framework of the isoquinoline ring system.[6]

Mass Spectrometry (MS):

- **GC-MS:** Gas Chromatography-Mass Spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound, further confirming its structure.[7][8] The sample is first separated on a GC column and then ionized and detected by the mass spectrometer.

High-Performance Liquid Chromatography (HPLC):


- HPLC can be utilized to assess the purity of the synthesized compound.[9] A suitable column and mobile phase are selected to achieve good separation, and the retention time and peak area are used to determine purity.

Potential Biological Activity

The isoquinoline scaffold is a core component of many natural and synthetic compounds with a wide range of biological activities.[4][5] Derivatives of isoquinoline have been reported to exhibit antitumor, antibacterial, antifungal, and antiviral properties.[4][5] Specifically, some 4-aminoquinoline derivatives have shown cytotoxic effects against cancer cell lines and antibacterial efficacy.[10][11] The presence of a chlorine atom and a hydroxyl group on the **1-Chloroisoquinolin-4-ol** structure provides sites for potential interactions with biological targets, such as hydrogen bonding and halogen bonding.[6]

Visualized Synthetic Pathway

The following diagram illustrates a plausible synthetic pathway for **1-Chloroisoquinolin-4-ol**.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **1-Chloroisoquinolin-4-ol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Chloroisoquinolin-4-ol | 3336-43-4 | DAA33643 [biosynth.com]
- 2. 3336-43-4 CAS MSDS (1-CHLORO-4-HYDROXYISOQUINOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 1-CHLORO-4-HYDROXYISOQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 4. Biologically active isoquinoline alkaloids covering 2014-2018 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-Chloroisoquinolin-8-ol (1374651-67-8) for sale [vulcanchem.com]
- 7. env.go.jp [env.go.jp]
- 8. employees.csbsju.edu [employees.csbsju.edu]
- 9. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 10. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [1-Chloroisoquinolin-4-ol molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1308499#1-chloroisoquinolin-4-ol-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com